molecular formula C28H29BN2O2 B11777374 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole

Cat. No.: B11777374
M. Wt: 436.4 g/mol
InChI Key: UDDYXPPGFPNPGX-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a trityl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups into the pyrazole ring .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the trityl group provides stability and influences the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. The trityl group enhances the compound’s stability, while the dioxaborolane moiety allows for versatile chemical modifications. This makes it a valuable compound in various research and industrial applications.

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C₁₃H₁₈BNO₂
  • Molecular Weight : 219.09 g/mol
  • CAS Number : 1319591-26-8

The biological activity of this compound is closely linked to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in boron-based drug design, particularly in targeting enzymes and receptors involved in cancer and inflammatory diseases.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives of pyrazole compounds have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Certain pyrazole derivatives have demonstrated antimicrobial activities against various pathogens.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of pyrazole derivatives. The study reported that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines (e.g., MCF-7 and A549) .
  • Enzyme Inhibition : Research has indicated that boron-containing compounds can act as enzyme inhibitors. For instance, studies have shown that similar dioxaborolane compounds can inhibit serine proteases, which are critical in cancer progression .

Research Findings

A summary of key findings from various studies related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of cancer cell proliferation in vitro.
Enzyme InhibitionEffective inhibition of serine proteases linked to tumor growth.
AntimicrobialExhibited antimicrobial activity against Gram-positive bacteria.

Properties

Molecular Formula

C28H29BN2O2

Molecular Weight

436.4 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole

InChI

InChI=1S/C28H29BN2O2/c1-26(2)27(3,4)33-29(32-26)25-20-21-31(30-25)28(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,1-4H3

InChI Key

UDDYXPPGFPNPGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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